REACTION_SMILES
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[CH3:16][OH:17].[Cl:1][c:2]1[cH:3][cH:4][n:5][c:6]2[n:7]([CH3:15])[c:8](=[O:14])[n:9]([CH3:13])[c:10](=[O:12])[c:11]12>>[cH:2]1[cH:3][cH:4][n:5][c:6]2[n:7]([CH3:15])[c:8](=[O:14])[n:9]([CH3:13])[c:10](=[O:12])[c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)c2c(Cl)ccnc2n(C)c1=O
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Name
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Type
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product
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Smiles
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Cn1c(=O)c2cccnc2n(C)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |